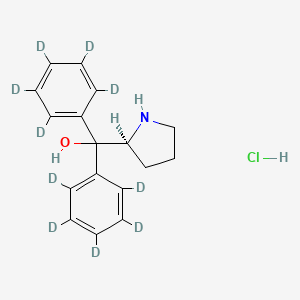

(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride)

Descripción

(S)-|A,|A-Difenilprolinol-d10 (clorhidrato) es un derivado deuterado de (S)-|A,|A-Difenilprolinol, una amina secundaria quiral. El compuesto se usa a menudo en síntesis asimétrica y catálisis debido a su capacidad para inducir quiralidad en diversas reacciones químicas. El marcaje de deuterio (d10) mejora su utilidad en estudios mecanísticos y espectroscopia de RMN al proporcionar firmas isotópicas distintas.

Propiedades

Fórmula molecular |

C17H20ClNO |

|---|---|

Peso molecular |

299.9 g/mol |

Nombre IUPAC |

bis(2,3,4,5,6-pentadeuteriophenyl)-[(2S)-pyrrolidin-2-yl]methanol;hydrochloride |

InChI |

InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m0./s1/i1D,2D,3D,4D,5D,6D,8D,9D,10D,11D; |

Clave InChI |

XYSYRXOJSOXZPT-CVACLNASSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([C@@H]2CCCN2)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl |

SMILES canónico |

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (S)-|A,|A-Difenilprolinol-d10 (clorhidrato) normalmente implica los siguientes pasos:

Material de partida: La síntesis comienza con el (S)-|A,|A-Difenilprolinol disponible en el mercado.

Formación de clorhidrato: El último paso implica la conversión de la base libre a su sal de clorhidrato mediante tratamiento con ácido clorhídrico (HCl).

Métodos de producción industrial

La producción industrial de (S)-|A,|A-Difenilprolinol-d10 (clorhidrato) sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo para el paso de deuteración y técnicas de cristalización automatizadas para la formación de clorhidrato.

Análisis De Reacciones Químicas

Tipos de reacciones

(S)-|A,|A-Difenilprolinol-d10 (clorhidrato) experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.

Reducción: Se puede reducir para formar aminas secundarias o primarias.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo amina es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Las condiciones típicas implican el uso de haluros de alquilo o sulfonatos en presencia de una base como hidróxido de sodio (NaOH).

Principales productos

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación normalmente produce cetonas o aldehídos, mientras que la reducción da como resultado aminas secundarias o primarias.

Aplicaciones Científicas De Investigación

(S)-|A,|A-Difenilprolinol-d10 (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como auxiliar quiral en la síntesis asimétrica, ayudando a producir compuestos enantioméricamente puros.

Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando debido a su naturaleza quiral.

Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en la síntesis de productos farmacéuticos quirales.

Industria: El compuesto se utiliza en la producción de productos químicos finos y como catalizador en diversos procesos industriales.

Mecanismo De Acción

El mecanismo por el cual (S)-|A,|A-Difenilprolinol-d10 (clorhidrato) ejerce sus efectos implica su interacción con objetivos moleculares a través de enlaces de hidrógeno e interacciones estéricas. Los átomos de deuterio proporcionan firmas isotópicas únicas que facilitan el estudio de los mecanismos de reacción utilizando espectroscopia de RMN. La naturaleza quiral del compuesto le permite inducir quiralidad en las reacciones químicas, lo que lo convierte en una herramienta valiosa en la síntesis asimétrica.

Comparación Con Compuestos Similares

Compuestos similares

(S)-|A,|A-Difenilprolinol: La versión no deuterada del compuesto, utilizada en aplicaciones similares pero sin los beneficios del marcaje de deuterio.

®-|A,|A-Difenilprolinol: El enantiómero de (S)-|A,|A-Difenilprolinol, utilizado en síntesis asimétrica para producir enantiómeros opuestos.

(S)-|A,|A-Difenilpirrolidina: Un compuesto estructuralmente similar con un anillo de pirrolidina, utilizado en aplicaciones catalíticas similares.

Unicidad

La singularidad de (S)-|A,|A-Difenilprolinol-d10 (clorhidrato) radica en su marcaje de deuterio, que mejora su utilidad en estudios mecanísticos y espectroscopia de RMN. La presencia de átomos de deuterio proporciona firmas isotópicas distintas, lo que facilita el seguimiento del compuesto en mezclas de reacción complejas y el estudio de su comportamiento en diversos procesos químicos.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.